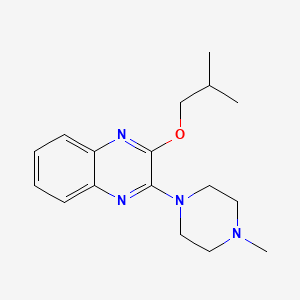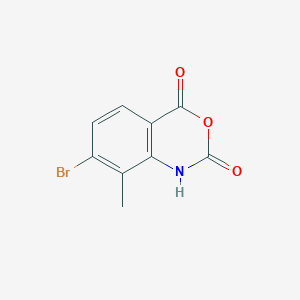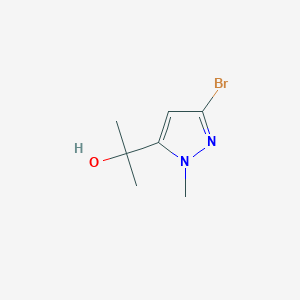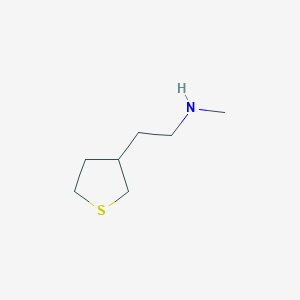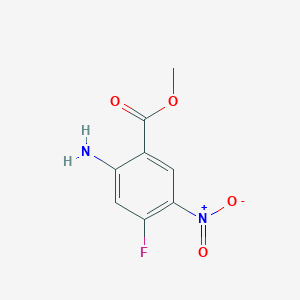
1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a propanone group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride typically involves the reaction of 3-methylpyridine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(3-Methylpyridin-4-yl)propan-2-onehydrochloride can be compared with other similar compounds, such as:
- 2-Methylpyridin-4-yl)propan-2-onehydrochloride
- 3-Methylpyridin-2-yl)propan-2-onehydrochloride
- 4-Methylpyridin-3-yl)propan-2-onehydrochloride These compounds share similar structures but differ in the position of the methyl and propanone groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and functionality .
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
1-(3-methylpyridin-4-yl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-10-4-3-9(7)5-8(2)11;/h3-4,6H,5H2,1-2H3;1H |
InChIキー |
HHMNLDWSJQWBOS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)CC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
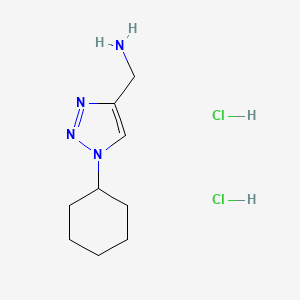
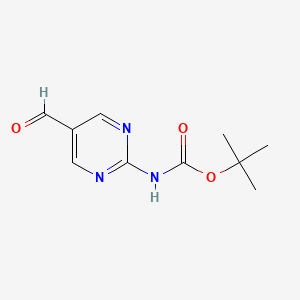
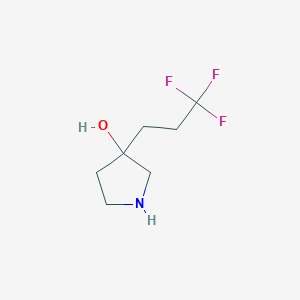
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)
